molecular formula C17H15ClFN5O B2616862 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-35-2

5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2616862
CAS RN: 899981-35-2
M. Wt: 359.79
InChI Key: HHIRYKFOVJSLSO-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of biologically active 1,2,4-triazole derivatives have been conducted, showcasing their potential in scientific research. These derivatives include fluoro and chloro derivatives that have been examined through single crystal and powder X-ray diffraction. The study reveals different intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X (X = –F, –Cl), which are crucial for understanding the compound's properties and potential applications (Shukla et al., 2014).

Potential Biological Activities

  • Research has been focused on developing N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives to evaluate their potential as anticancer agents. These studies suggest that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating the potential use of triazole derivatives in cancer research (Butler et al., 2013).

Methodological Innovations

  • Innovations in solid-phase synthesis methodologies have been developed, such as the use of polymer-supported benzylamides for the synthesis of C-terminal peptide amides under mild conditions. This highlights the role of triazole derivatives in advancing synthetic techniques, which can be applied across various scientific disciplines (Albericio & Bárány, 2009).

Molecular and Electronic Analysis

  • Studies involving the synthesis of triazole derivatives and their analysis through density functional theory (DFT) calculations have provided insights into their molecular, electronic, and nonlinear optical properties. These findings are crucial for understanding the fundamental characteristics of triazole compounds and their potential utility in various scientific applications (Beytur & Avinca, 2021).

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c18-13-3-1-2-12(8-13)10-24-16(20)15(22-23-24)17(25)21-9-11-4-6-14(19)7-5-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIRYKFOVJSLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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